molecular formula C19H18F3N3O4 B2963948 N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421453-91-9

N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2963948
CAS No.: 1421453-91-9
M. Wt: 409.365
InChI Key: LHPGDLARYXRAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ring system, and a piperidine ring, which is a type of cyclic amine . It also has a trifluoromethyl group attached to a pyridine ring, and these types of structures are often seen in pharmaceuticals and agrochemicals due to their unique properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzo[d][1,3]dioxole moiety and the piperidine ring could potentially undergo various types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Virtual Screening and Biochemical Studies

Virtual screening targeting specific receptors has identified compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide. These compounds have shown potential in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis in breast cancer cell lines. One study demonstrated that compounds with related structures could significantly reduce tumor volumes and metastasis in animal models, suggesting their potential as starting points for developing new anticancer agents (Wang et al., 2011).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Research has also focused on synthesizing novel compounds derived from similar structures for their anti-inflammatory and analgesic properties. These studies have found that certain derivatives exhibit significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. This highlights the potential for developing new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Exploration of Antipsychotic Agents

Compounds analogous to this compound have been evaluated as potential antipsychotic agents. These studies have explored their binding to various receptors and their effectiveness in behavioral models, contributing to the understanding of their potential therapeutic applications in treating psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity

New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating variable and modest activity against investigated strains of bacteria and fungi. This research area is crucial for discovering new agents to combat microbial resistance and treat infections (Patel et al., 2011).

Molecular Interaction Studies

Studies on the molecular interactions of related compounds with specific receptors have provided insights into their binding mechanisms and structure-activity relationships. Such research is fundamental in drug design and development, aiding in the identification of compounds with potential as therapeutic agents (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound could include further studies to understand its properties, potential uses, and safety profile. It could also involve the development of new synthetic routes or the exploration of its potential applications in various fields .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c20-19(21,22)12-1-4-17(23-10-12)29-14-5-7-25(8-6-14)18(26)24-13-2-3-15-16(9-13)28-11-27-15/h1-4,9-10,14H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPGDLARYXRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.